Product packaging for Arundic Acid(Cat. No.:CAS No. 185517-21-9)

Arundic Acid

Cat. No.: B1667625
CAS No.: 185517-21-9
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Arundic Acid Discovery and Initial Neuroscientific Investigations

This compound ((2R)-2-propyloctanoic acid) was discovered as a compound capable of inhibiting the synthesis of S100B in astrocytes. niph.go.jp This discovery paved the way for initial neuroscientific investigations into its potential therapeutic applications, particularly in conditions characterized by elevated S100B levels and reactive astrogliosis. Early studies explored its effects in models of brain injury, observing that this compound administration ameliorated brain damage in a transient middle cerebral artery occlusion rat model. niph.go.jp These beneficial effects were associated with a marked suppression of delayed extracellular glutamate (B1630785) accumulation in the peri-infarct areas, leading to the hypothesis that this compound's neuroprotection might involve the upregulation of glutamate transporters. niph.go.jp Subsequent research confirmed that this compound could induce the expression of the astrocytic glutamate transporter EAAT1 (also known as GLAST) both in vitro and in vivo, and enhance glutamate uptake activity. niph.go.jpnih.govnih.gov This early work established this compound as an astrocyte-modulating agent with neuroprotective potential, primarily linked to its influence on S100B production and glutamate homeostasis. medchemexpress.comeurekaselect.com

Significance of Astrocyte Modulation in Neurological Pathophysiology

Astrocytes, once considered solely as supportive cells, are now recognized as active participants in numerous central nervous system (CNS) functions, playing critical roles in maintaining homeostasis, modulating synaptic transmission, regulating blood flow, and contributing to the blood-brain barrier. elsevier.eskenhub.comwikipedia.orgmdpi.comfrontiersin.orgnih.gov In the context of neurological pathophysiology, astrocytes undergo significant changes, becoming "reactive astrocytes" in response to injury, infection, or disease. elsevier.esmdpi.comfrontiersin.org This reactive state can be both beneficial, contributing to tissue repair and neuroprotection, and detrimental, exacerbating inflammation and neuronal damage. elsevier.esfrontiersin.orgmdpi.commdpi.com

Dysfunction and aberrant activation of astrocytes are implicated in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as stroke, epilepsy, and psychiatric disorders. elsevier.esmdpi.comnih.govmdpi.commdpi.commdpi.com For instance, reactive astrocytes can release pro-inflammatory cytokines, chemokines, and other factors that contribute to neuroinflammation and neuronal death. mdpi.comfrontiersin.orgmdpi.comexplorationpub.com They can also impair neurotransmitter recycling, particularly glutamate, leading to excitotoxicity. mdpi.commdpi.comnih.gov Therefore, modulating astrocyte activity to promote their beneficial functions while suppressing detrimental ones holds significant therapeutic potential for these conditions.

Overview of this compound's Role as an Astrocyte-Modulating Agent

This compound acts as an astrocyte-modulating agent primarily through its inhibitory effect on the synthesis and secretion of the S100B protein from astrocytes. semanticscholar.orgmedchemexpress.comeurekaselect.comresearchgate.net S100B is an astroglial-derived protein that, while having neurotrophic activity at low concentrations, can be detrimental at high concentrations, contributing to neuroinflammation and neuronal death. mdpi.commdpi.comresearchgate.netmdpi.comdntb.gov.ua By inhibiting S100B production, this compound is thought to down-regulate astrocyte reactivity and mitigate the harmful effects associated with excessive S100B release. medchemexpress.comeurekaselect.comresearchgate.net

Beyond its effects on S100B, this compound has also been shown to influence other aspects of astrocyte function. Notably, it increases the expression and function of the astrocytic glutamate transporter EAAT1. niph.go.jpnih.govnih.govmedchemexpress.comnih.gov This effect is mediated through the activation of signaling pathways including Akt, ERK, and NF-κB, leading to enhanced glutamate uptake and reduced excitotoxicity. nih.govmedchemexpress.comnih.gov This dual mechanism – inhibiting the release of a detrimental factor (S100B) and enhancing the uptake of an excitotoxic neurotransmitter (glutamate) – underscores this compound's potential to restore a healthier neurochemical environment.

Research findings have demonstrated this compound's protective effects in various experimental models of neurological conditions. For example, studies in rats with intracerebral hemorrhage (ICH) showed that this compound treatment prevented neurological deficits and brain tissue damage, inhibited excessive astrocytic activation and cellular apoptosis, and reduced S100B levels. researchgate.netnih.gov In models of epilepsy, this compound prevented damage in the hippocampus, decreased neuroinflammatory signaling, and improved glucose metabolism. researchgate.netresearchgate.net Furthermore, this compound has shown promise in models of multiple sclerosis and normal tension glaucoma, where it attenuated astrocytosis, demyelination, and retinal ganglion cell death, respectively. niph.go.jpnih.govmdpi.comdntb.gov.ua

Here is a summary of some key research findings:

Neurological Condition ModelModel OrganismObserved Effects of this compoundKey Mechanisms ImplicatedSource
Transient Middle Cerebral Artery OcclusionRatAmeliorated brain damage, suppressed delayed extracellular glutamate accumulation.Upregulation of EAAT1/GLAST. niph.go.jp
Intracerebral Hemorrhage (ICH)RatPrevented neurological deficits and tissue damage, inhibited astrocytic activation and apoptosis, reduced S100B levels, improved neuronal survival.Inhibition of S100B synthesis. researchgate.netnih.gov
Epilepsy (Li-pilocarpine induced SE)RatPrevented hippocampal damage, decreased neuroinflammatory signaling (IL-1β, COX2, TLR4, RAGE), reduced astrogliosis (GFAP, S100B), improved glucose metabolism.Modulation of astrocyte function, reduction of S100B, reduction of glutamate excitotoxicity. researchgate.netresearchgate.net
Chronic Experimental Autoimmune Encephalomyelitis (EAE)MouseLower disease severity, significant reduction of astrocytosis (S100B+, GFAP+ cells), decreased demyelination, reduced immune infiltrates, reduced proinflammatory cytokines.Inhibition of astrocytic S100B synthesis, immunomodulation. mdpi.comdntb.gov.ua
Normal Tension GlaucomaMouseAttenuated retinal ganglion cell death.Increasing EAAT1/GLAST expression and glutamate uptake. niph.go.jpnih.gov
MPTP NeurotoxicityMouseProtected dopaminergic neurons.Astrocyte modulation. mdpi.com
Alzheimer Transgenic MiceMouseAmeliorated cerebral amyloidosis and gliosis.Astrocyte modulation. mdpi.com

Research Gaps and Future Directions in this compound Studies

Despite the promising results from preclinical studies, there are still research gaps and areas for future investigation regarding this compound. While its inhibitory effect on S100B synthesis and its influence on glutamate transporters are established mechanisms, the full spectrum of its interactions with astrocytes and other glial cells, such as microglia, in various pathological contexts warrants further exploration. explorationpub.comresearchgate.net The precise signaling pathways modulated by this compound in different astrocyte subpopulations and their downstream effects on neuronal survival and function need to be fully elucidated. nih.govnih.gov

Furthermore, while some early clinical trials for conditions like acute ischemic stroke and neurodegenerative diseases have been completed, the clinical efficacy of this compound has not been definitively established in all indications. eurekaselect.commdpi.comspringer.comnih.gov Understanding the optimal timing and duration of treatment, as well as identifying specific patient populations who would benefit most from astrocyte modulation with this compound, are crucial for future clinical development. mdpi.com

Future research directions could involve investigating this compound's potential in combination therapies targeting multiple pathological mechanisms. Exploring its effects on astrocyte heterogeneity and the specific roles of different reactive astrocyte phenotypes (e.g., A1 and A2) in disease progression could provide valuable insights. frontiersin.orgmdpi.com Advanced imaging techniques and single-cell analysis could help to better understand the cellular and molecular changes induced by this compound in the complex environment of the diseased brain. Addressing these gaps will be essential for translating the preclinical promise of this compound into effective therapeutic strategies for neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1667625 Arundic Acid CAS No. 185517-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048841
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185517-21-9
Record name Arundic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arundic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARUNDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Arundic Acid S Biological Actions

Modulation of S-100β Protein Synthesis and Secretion by Arundic Acid

A significant aspect of this compound's mechanism is its ability to inhibit the synthesis and secretion of the S-100β protein by astrocytes. smolecule.commedchemexpress.comprecisionbusinessinsights.comcaymanchem.com This inhibitory effect is considered a primary contributor to its observed beneficial outcomes in various neurological models. nih.gov

Role of S-100β in Astrocytic Activation and Neuronal Homeostasis

S-100β is a calcium-binding protein predominantly synthesized by astrocytes in the central nervous system. nih.govmdpi.com It is a member of the EF-hand type family of Ca²⁺-binding proteins. nih.gov S-100β plays diverse roles within cells, impacting protein phosphorylation, energy metabolism, the dynamics of cytoskeletal components, Ca²⁺ homeostasis, and cellular proliferation and differentiation. nih.gov

At low, physiological concentrations, S-100β exhibits neurotrophic properties, supporting neuronal survival and promoting neurite outgrowth, as well as stimulating astrocyte proliferation. nih.govresearchgate.net Conversely, at elevated concentrations, S-100β can become detrimental, contributing to neuroinflammation and neuronal damage. nih.govresearchgate.net High levels of S-100β can directly induce neuronal death or indirectly through the stimulation of nitric oxide (NO) release from astrocytes. nih.govresearchgate.net Elevated expression of S-100β by activated astrocytes is a recognized feature in various neurological conditions, including Alzheimer's disease. researchgate.net

Astrocytic activation, characterized by increased levels of glial fibrillary acidic protein (GFAP) and S-100β, is commonly observed in brain injury and neurodegenerative diseases. caymanchem.commdpi.com While activated astrocytes can play a protective role and aid in tissue repair, they can also release inflammatory mediators such as S-100β, potentially worsening neuronal injury. mdpi.com

Downstream Effects of S-100β Inhibition on Neuronal Viability

The inhibition of S-100β synthesis by this compound is posited as a key factor in its neuroprotective effects. nih.gov By reducing the excessive production and release of S-100β from activated astrocytes, this compound may attenuate the harmful consequences associated with high S-100β concentrations, thereby safeguarding neurons from damage and death. smolecule.comnih.gov Research indicates an inverse relationship between astrocyte viability and intracellular S-100β levels in certain experimental settings. this compound has been shown to counteract the elevation of S-100β induced by stressors, which correlates with improved astrocyte survival.

Methodological Approaches for S-100β Assessment in Research Models

Various methodologies are employed in research models to quantify S-100β levels and evaluate the impact of interventions like this compound. Enzyme-linked immunosorbent assay (ELISA) is a frequently used technique for measuring S-100β protein concentrations in biological samples, such as cell culture supernatants or tissue homogenates. Immunohistochemistry is another valuable method for assessing S-100β immunoreactivity and its distribution within brain tissue, allowing for the visualization of S-100β expression in astrocytes. nih.gov The assessment of GFAP expression often complements S-100β measurements as an indicator of astrocyte activation. caymanchem.commdpi.com

Regulation of Glutamate (B1630785) Transporter Expression and Function

This compound also exerts influence on the expression and function of glutamate transporters, which are vital for maintaining glutamate homeostasis in the brain. smolecule.comresearchgate.netnih.gov Elevated extracellular glutamate levels can lead to excitotoxicity, a process that can result in neuronal death. nih.govnih.gov

Upregulation of Excitatory Amino Acid Transporter 1 (EAAT1/GLAST)

Studies have demonstrated that this compound increases the expression and function of the astrocytic glutamate transporter 1 (EAAT1), also known as GLAST (glutamate/aspartate transporter). smolecule.comresearchgate.netnih.govnih.govnih.gov This effect is observed at the transcriptional level. researchgate.netnih.govnih.gov The increased expression of EAAT1/GLAST leads to enhanced uptake of glutamate by astrocytes, a process crucial for preventing excitotoxic injury to neurons. smolecule.comresearchgate.net Investigations using human astrocyte cell lines and primary human astrocytes have shown that this compound increases EAAT1 promoter activity, mRNA and protein levels, and glutamate uptake. researchgate.netnih.govnih.gov In human astrocyte H4 cells, this effect appears to be more pronounced for EAAT1 compared to EAAT2. nih.gov

Data on the effect of this compound on glutamate uptake in research models:

Model SystemThis compound ConcentrationEffect on Glutamate Uptake ActivityReference
Mouse Müller cells100 µMSignificantly increased niph.go.jp
Human astrocyte H4 cells50 µMIncreased (mainly via EAAT1) nih.gov
GLAST+/- mice retinasNot specified1.23-fold increase vs vehicle niph.go.jp
Activation of Akt Signaling Pathway by this compound

The upregulation of EAAT1 expression induced by this compound is mediated, in part, through the activation of intracellular signaling pathways, including the Akt pathway. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.netmedchemexpress.com this compound activates the Akt signaling pathway, which contributes to the increased levels of EAAT1 mRNA and protein. researchgate.netnih.govnih.gov The phosphoinositide 3-kinase (PI3K)/Akt pathway plays a significant role in the transcriptional upregulation of astrocytic EAAT1 by this compound. nih.gov

The proposed mechanism involves this compound triggering the activation of intracellular signaling proteins such as Akt and ERK, along with the NF-κB pathway. researchgate.net The activation of these pathways leads to the translocation of NF-κB to the nucleus, where it binds to the EAAT1 promoter, thereby increasing EAAT1 expression. researchgate.netnih.govresearchgate.net

Activation of ERK Signaling Pathway by this compound

Studies have shown that this compound activates the extracellular signal-regulated kinase (ERK) signaling pathway in astrocytes. Activation of ERK is involved in mediating the upregulation of excitatory amino acid transporter 1 (EAAT1) expression induced by this compound. This activation, observed as early as 5 minutes after treatment in astrocytic cell lines, contributes to the enhanced levels of EAAT1 mRNA and protein nih.gov.

Activation of NF-κB Signaling Pathway by this compound

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is another key target of this compound. This compound has been demonstrated to activate NF-κB, leading to increased NF-κB reporter activity and inducing its nuclear translocation nih.govnih.gov. This translocation is accompanied by a decrease in cytoplasmic IκBα, further supporting the activation of the canonical NF-κB pathway nih.gov. The activation of NF-κB is critical for mediating the transcriptional upregulation of EAAT1 expression by this compound nih.govnih.gov.

Transcriptional Regulation of EAAT1 Promoter Activity

A significant aspect of this compound's mechanism is its influence on the transcriptional regulation of the EAAT1 gene. This compound increases astrocytic EAAT1 promoter activity, which is a crucial step in the upregulation of EAAT1 expression nih.govnih.govniph.go.jp. Experimental evidence, including the abrogation of this effect by pharmacological inhibition of NF-κB or mutation of NF-κB binding sites in the EAAT1 promoter region, highlights the central role of NF-κB in this transcriptional activation nih.govnih.gov. This compound also induces NF-κB binding to the EAAT1 promoter, further confirming its direct involvement in regulating EAAT1 gene expression nih.govnih.gov.

The effects of this compound on EAAT1 promoter activity and mRNA levels have been demonstrated in various cell models, including human astrocyte H4 cells and human primary astrocytes. nih.govnih.govresearchgate.net.

Table 1: Effect of this compound on EAAT1 Expression and Promoter Activity

Study ModelThis compound TreatmentEAAT1 Promoter ActivityEAAT1 mRNA LevelsEAAT1 Protein Levels
Human Astrocyte H4 cellsVarious concentrationsIncreasedIncreasedIncreased
Human Primary AstrocytesNot specifiedIncreasedNot specifiedIncreased

*Based on findings from cited research. nih.govnih.gov

Implications for Glutamate Homeostasis in the Central Nervous System

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and maintaining its concentration in the synaptic cleft at low, optimal levels is vital to prevent excitotoxic neuronal injury and death nih.govresearchgate.netmdpi.com. This rapid clearance of excess synaptic glutamate is primarily facilitated by Na+-dependent excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2, which are predominantly expressed on astrocytes nih.govresearchgate.netmdpi.comfrontiersin.org.

By increasing the expression and function of EAAT1, this compound enhances the capacity of astrocytes to clear extracellular glutamate nih.govresearchgate.netnih.gov. This enhancement of glutamate uptake activity contributes to the maintenance of glutamate homeostasis in the CNS, thereby potentially mitigating excitotoxicity associated with various neurological disorders nih.govresearchgate.netmdpi.com. Dysregulation of EAAT1 is linked to the pathogenesis of several neurological conditions, including Alzheimer's disease, ataxia, traumatic brain injuries, and glaucoma nih.govnih.gov. This compound's ability to upregulate EAAT1 suggests a potential therapeutic avenue for these disorders by restoring proper glutamate clearance nih.govnih.gov.

This compound has also been shown to increase glutamate uptake via EAAT1 in the presence of DHK, a selective inhibitor of EAAT2, indicating a specific effect on EAAT1-mediated transport nih.gov. Furthermore, this compound has been reported to increase EAAT2 promoter activity in astrocytic cell lines nih.gov.

Table 2: Effect of this compound on Glutamate Uptake

Study ModelThis compound TreatmentGlutamate Uptake via EAAT1 (with DHK)
Human Astrocyte H4 cellsVarious concentrationsIncreased

*Based on findings from cited research. nih.gov

Experimental Methodologies for Glutamate Uptake and Transporter Expression Analysis

Research into this compound's effects on glutamate uptake and transporter expression employs various experimental methodologies. These include:

Cell Culture: Utilizing human astrocyte cell lines (e.g., H4 cells) and human primary astrocytes to study the direct effects of this compound on these glial cells. nih.govnih.gov

Quantitative Polymerase Chain Reaction (qPCR): Measuring the mRNA levels of glutamate transporters like EAAT1 to assess transcriptional regulation. nih.gov

Western Blot Analysis: Determining the protein levels of glutamate transporters (e.g., EAAT1) to evaluate the impact of this compound on protein expression. nih.gov

Glutamate Uptake Assays: Measuring the cellular uptake of labeled glutamate (e.g., l-[3,4-3H]-glutamate) to assess the functional activity of glutamate transporters. nih.govresearchgate.net These assays can be performed in the presence of selective inhibitors (e.g., DHK for EAAT2) to isolate the activity of specific transporter subtypes. nih.gov

Promoter Activity Assays (e.g., Luciferase Assay): Assessing the transcriptional activity of glutamate transporter gene promoters (e.g., EAAT1 promoter) by transfecting cells with reporter plasmids containing the promoter region linked to a reporter gene. nih.govnih.govniph.go.jp

NF-κB Reporter Activity Assays: Measuring the activation of the NF-κB pathway using reporter plasmids containing NF-κB binding sites linked to a reporter gene. nih.govnih.gov

Subcellular Fractionation and Western Blot: Analyzing the nuclear translocation of NF-κB subunits (e.g., p65) and the degradation of inhibitory proteins (e.g., IκBα) to confirm NF-κB activation. nih.gov

Chromatin Immunoprecipitation (ChIP) Assay: Investigating the binding of transcription factors like NF-κB to the promoter region of glutamate transporter genes. nih.govnih.gov

Site-Directed Mutagenesis: Introducing mutations in transcription factor binding sites within the promoter region to determine their importance in this compound's effects. nih.govnih.gov

These methodologies collectively provide a comprehensive approach to elucidating the molecular mechanisms by which this compound influences glutamate transporter expression and function.

Interaction with Other Cellular Signaling Pathways

Beyond its effects on ERK and NF-κB, this compound has been shown to interact with other cellular signaling pathways. The Akt (also known as PI3K/Akt) signaling pathway is also activated by this compound and contributes to the enhancement of EAAT1 mRNA and protein levels nih.govnih.gov. Activation of Akt, similar to ERK, is observed relatively quickly after this compound treatment nih.gov.

This compound has also been reported to attenuate the decrease in EAAT1 expression induced by manganese by inhibiting the expression of the transcription factor Ying Yang 1 (YY1) nih.govnih.gov. This suggests an interaction with pathways involving YY1-mediated gene regulation nih.govnih.govrtrn.net.

Furthermore, this compound's primary known mechanism involves the inhibition of S100β synthesis, which in turn can suppress the activation of multiple intracellular signaling pathways downstream of excessive S100β release medchemexpress.comcaymanchem.comnih.govsmolecule.com. This highlights a broader modulation of astrocytic signaling by this compound medchemexpress.comcaymanchem.comsmolecule.comnih.gov.

Exploration of Undiscovered Molecular Targets

While the effects of this compound on S100β synthesis, glutamate transporters (EAAT1 and EAAT2), and key signaling pathways like ERK, Akt, and NF-κB are established, the exploration of other potential molecular targets is an ongoing area of research medchemexpress.comcaymanchem.comnih.govresearchgate.netsmolecule.comnih.gov.

This compound has been identified as an agonist for the beta-3 adrenergic receptor, suggesting a potential interaction with adrenergic signaling pathways that could influence metabolic processes smolecule.com.

Given its multifaceted effects on astrocyte function, neuroinflammation, and glutamate homeostasis, this compound may interact with or modulate other signaling cascades involved in these processes. Further research utilizing techniques such as transcriptomics, proteomics, and phosphoproteomics could help identify additional molecular targets and provide a more complete understanding of this compound's complex biological actions. The potential for undiscovered interactions with other cellular pathways remains an important area for future investigation to fully elucidate the therapeutic potential of this compound.

Systems Biology Approaches to Unraveling Complex Interactions

Systems biology offers a framework to understand the intricate web of molecular interactions and pathways through which a compound exerts its biological effects. Rather than focusing on individual components in isolation, this approach integrates data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, to build a holistic view of cellular function and how it is perturbed by an intervention like a therapeutic agent. metabolon.comagronomyjournals.com Applying systems biology to this compound involves deciphering how its interactions with specific molecular targets propagate through cellular networks, leading to observed phenotypic changes.

This compound is known to modulate astrocytic function, a key aspect of its proposed neuroprotective effects. smolecule.comeurekaselect.com Specifically, research indicates that this compound inhibits the synthesis and secretion of S100B protein by astrocytes. smolecule.comeurekaselect.commedchemexpress.comresearchgate.net Elevated levels of S100B are implicated in neuroinflammation and neuronal damage, suggesting that this compound's effect on this protein contributes to its therapeutic potential. smolecule.comresearchgate.netmdpi.com

Furthermore, this compound has been shown to increase the expression and function of excitatory amino acid transporter 1 (EAAT1), a crucial glutamate transporter in astrocytes responsible for clearing excess glutamate from the synaptic cleft. medchemexpress.comresearchgate.netnih.gov Dysregulation of glutamate homeostasis can lead to excitotoxicity and neuronal death. researchgate.netnih.gov Studies have elucidated the signaling pathways involved in this compound's upregulation of EAAT1, identifying the activation of the Akt, ERK, and NF-κB pathways. medchemexpress.comresearchgate.netnih.gov Activation of these pathways leads to increased EAAT1 promoter activity, mRNA, and protein levels. nih.gov Additionally, this compound has been reported to attenuate the repression of EAAT1 induced by manganese by inhibiting the expression of the transcription factor Ying Yang 1 (YY1). researchgate.netnih.gov

From a systems biology perspective, these findings highlight that this compound does not act on a single isolated target but influences multiple interconnected pathways and cellular processes. Understanding the interplay between S100B modulation, EAAT1 regulation, and the activation of signaling cascades like Akt, ERK, and NF-κB is crucial for a comprehensive picture of this compound's mechanism. Systems biology tools, such as pathway analysis and protein-protein interaction network analysis, can integrate these diverse molecular events to identify key nodes and modules affected by this compound. frontiersin.orgnih.govnih.govmdpi.com

While comprehensive 'omics' studies specifically detailing a systems-level analysis of this compound's effects are not extensively reported in the immediate search results, the molecular mechanisms identified provide the necessary foundation for such investigations. High-throughput techniques like transcriptomics or proteomics could reveal a broader spectrum of genes and proteins regulated by this compound, providing rich datasets for systems-level modeling and analysis. metabolon.comagronomyjournals.comfrontiersin.orgresearchgate.net Pathway enrichment analysis could then identify the biological processes and signaling networks most significantly impacted by these changes. frontiersin.orgmdpi.com Network analysis could further map the interactions between the identified molecular players, illustrating how this compound's initial interactions propagate through the cellular system to produce the observed astrocyte modulation and neuroprotective effects. nih.govmdpi.com

The detailed research findings on this compound's modulation of specific proteins and pathways, as summarized below, represent the kind of data that would be integrated and analyzed within a systems biology framework to build a more complete understanding of its complex biological actions.

Target/PathwayEffect of this compoundInvolved Signaling PathwaysReferences
S100B Synthesis/SecretionInhibitionNot explicitly detailed in search results for this effect smolecule.comeurekaselect.commedchemexpress.comresearchgate.net
EAAT1 Expression/FunctionIncreaseAkt, ERK, NF-κB medchemexpress.comresearchgate.netnih.gov
NF-κB PathwayActivationUpstream activators leading to NF-κB translocation medchemexpress.comresearchgate.netnih.gov
Akt PathwayActivationUpstream activators leading to Akt phosphorylation medchemexpress.comresearchgate.netnih.gov
ERK PathwayActivationUpstream activators leading to ERK phosphorylation medchemexpress.comresearchgate.netnih.gov
YY1 ExpressionInhibition (in Mn-induced repression)Downstream of specific signaling related to Mn researchgate.netnih.gov

Future systems biology studies employing multi-omics data and advanced computational modeling are poised to provide deeper insights into how this compound influences cellular networks, potentially revealing novel targets and a more comprehensive understanding of its therapeutic mechanisms.

Preclinical Research on Arundic Acid in Models of Neurological Disorders

Ischemic Stroke Pathophysiology and Arundic Acid Intervention

Ischemic stroke, caused by the interruption of blood flow to the brain, leads to a complex cascade of events including excitotoxicity, inflammation, and oxidative stress, ultimately resulting in neuronal death and functional deficits portico.org. Preclinical studies have explored the therapeutic potential of this compound in mitigating stroke-induced injury.

Attenuation of Cerebral Infarct Expansion

Experimental models of cerebral ischemia have shown that this compound can reduce the volume of brain tissue damage, known as infarct size. In a rat model of permanent focal ischemia induced by middle cerebral artery occlusion (MCAO), this compound administered at doses of 3 and 10 mg/kg was shown to decrease infarct size caymanchem.com. Another study indicated that this compound treatment before and after ischemia significantly reduced S100 levels, which correlate with the volume of cerebral infarct ahajournals.org. This compound has been reported to ameliorate delayed ischemic brain damage by preventing astrocytic overproduction of S100B biomolther.orgdntb.gov.ua.

Neuroprotective Effects on Neuronal Survival in Ischemic Injury Models

This compound has demonstrated neuroprotective effects on neuronal survival in experimental stroke models. In the rat MCAO model, this compound treatment decreased the number of TUNEL-positive neurons, an indicator of cell death caymanchem.com. This compound has been described as an astroglial modulator that improves neuronal survival after stroke portico.org. It has been shown to prevent astrocytic activation and enhance neuronal survival following intracerebral hemorrhage in rats researchgate.net.

Impact on Neuroinflammation and Oxidative Stress Post-Stroke

Neuroinflammation and oxidative stress are significant contributors to secondary brain damage following stroke nih.govnih.govresearchgate.netresearchgate.net. This compound's mechanism involving the inhibition of S100B synthesis is linked to its effects on these processes. Increased levels of S100B protein can contribute to neuroinflammation through the activation of astrocytes and microglia, leading to the production of proinflammatory cytokines and reactive oxygen species (ROS) nih.govnih.govresearchgate.net.

In a collagenase-induced intracerebral hemorrhage rodent model, this compound treatment reduced S100B levels, astrogliosis, and microglial activation, subsequently decreasing the release of proinflammatory cytokines like IL-1β and TNF-α, as well as ROS production nih.govnih.govresearchgate.net. This suggests that this compound may attenuate neuroinflammation and oxidative stress, thereby preventing secondary brain damage nih.govnih.govresearchgate.net. The mechanism of protection by this compound may involve the downregulation of inducible nitric oxide synthase in astrocytes, leading to decreased nitric oxide production and reduced toxicity to neighboring cells ahajournals.org. Targeting inflammation, as demonstrated by agents like this compound, may be a promising direction for neuroprotective compounds mdpi.com.

Methodological Considerations for Stroke Models (e.g., MCAO)

Preclinical research on this compound in ischemic stroke has utilized various experimental models. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used technique to simulate focal cerebral ischemia in humans caymanchem.combiomolther.orgmdpi.comingentaconnect.com. This model involves occluding the middle cerebral artery to induce ischemic injury to the striatum and cortex. Studies evaluating this compound's effects on infarct size, neuronal survival, and neurological deficits have been conducted using the MCAO model caymanchem.com. Other models, such as the collagenase-induced intracerebral hemorrhage model, have also been employed to investigate this compound's effects on different types of stroke nih.govnih.govresearchgate.net. Methodological considerations in these models include the specific techniques for inducing ischemia or hemorrhage, the timing and route of this compound administration, and the methods used for evaluating outcomes such as infarct volume, neurological function, and markers of inflammation and oxidative stress nih.govnih.govcaymanchem.comresearchgate.net.

Alzheimer's Disease Neuropathology and this compound Therapeutic Potential

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β plaques and tau neurofibrillary tangles, as well as neuroinflammation and neuronal dysfunction nih.govdntb.gov.uaplantsjournal.comdementiasplatform.uk. Preclinical studies have investigated this compound's potential to address some aspects of AD neuropathology.

Effects on Amyloid-β Pathology and Tauopathies (if applicable)

Research in transgenic mouse models of Alzheimer's disease has explored this compound's impact on amyloid-β pathology. In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), oral administration of this compound for 6 months significantly ameliorated beta-amyloid deposits and reduced amyloid-beta peptide levels nih.gov. The study also reported that this compound treatment ameliorated beta-amyloid plaque-associated reactive gliosis, including astrocytosis and microgliosis nih.gov. These findings suggest that this compound may have therapeutic potential in reducing amyloidosis and associated neuroinflammation in AD models nih.gov.

While the primary focus of this compound's mechanism in these studies appears to be related to S100B and astrocyte modulation, which indirectly impacts the neuroinflammatory response associated with amyloid pathology, direct effects of this compound on tau pathology were not prominently featured in the search results. Tau protein is known to form neurofibrillary tangles in AD and other tauopathies, and its aggregation is a key pathological event plantsjournal.comdementiasplatform.uk. However, the provided search results primarily highlight this compound's influence on amyloid-β and glial activation rather than direct modulation of tau protein itself.

Modulation of Neuroinflammation in Alzheimer's Models

Neuroinflammation is a significant component of Alzheimer's disease (AD) pathology, characterized by the activation of glial cells, including astrocytes and microglia, and the release of pro-inflammatory mediators. mdpi.com this compound's primary mechanism involves modulating astrocyte activation, specifically by inhibiting the synthesis of S100β protein. ncats.ionih.govnih.gov Elevated levels of S100β are associated with neuroinflammation and can contribute to neuronal damage. ncats.ionih.govnih.gov

In preclinical models of Alzheimer's disease, this compound has been shown to ameliorate cerebral amyloidosis and gliosis in transgenic mice. mdpi.com Gliosis refers to the proliferation and activation of glial cells, a hallmark of neuroinflammation in AD. By inhibiting astrocytic S100β synthesis, this compound is thought to reduce the detrimental effects of excessive astrocyte activation and subsequent neuroinflammation. ncats.ionih.govnih.gov

Cognitive and Behavioral Outcomes in Preclinical Alzheimer's Studies

While the primary focus of this compound research in AD models has been on modulating glial activation and amyloid pathology, these effects are often investigated for their potential to translate into improved cognitive and behavioral outcomes. Studies in transgenic mouse models of AD have explored the impact of this compound on disease progression, including its effects on amyloid-beta (Aβ) deposition and glial cell proliferation, which are linked to cognitive decline in AD. mdpi.com

Administering this compound orally in the Tg2576 mouse model of Alzheimer's disease has been found to enhance amyloid pathology, lessen Aβ deposition, and reduce glial cell proliferation. mdpi.com These findings suggest a potential for this compound to mitigate some of the key pathological features associated with cognitive impairment in AD models. mdpi.com

Parkinson's Disease and this compound's Neuroprotective Mechanisms

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the resulting motor deficits. Neuroinflammation and astrogliosis are also implicated in the pathogenesis of PD. nih.govmdpi.comnih.gov this compound has been investigated for its neuroprotective effects in PD models, largely due to its astrocyte-modulating properties. ncats.ionih.govnih.govmdpi.comnih.gov

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used preclinical model for studying Parkinson's disease as it selectively targets dopaminergic neurons and replicates key features of the disease. nih.govnih.govbinasss.sa.crmdpi.comfrontiersin.org MPTP is metabolized to MPP+, a neurotoxin that is taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and neuronal death. binasss.sa.crfrontiersin.org

Studies using the MPTP model have shown that this compound can protect dopaminergic neurons against MPTP-induced neurotoxicity. caymanchem.comnih.govnih.gov Delayed treatment with this compound in MPTP-treated mice demonstrated a protective effect against neuronal damage in the striatum and substantia nigra. nih.govnih.gov While it did not affect the initial depletion of dopamine (B1211576) and its metabolites, this compound treatment ameliorated the reductions in the number of isolectin-reactive microglia, suggesting a modulation of the neuroinflammatory response. nih.govnih.gov

Motor deficits, such as bradykinesia, tremors, rigidity, and postural instability, are prominent symptoms of Parkinson's disease. frontiersin.org Preclinical models, including the MPTP model, are used to evaluate potential therapeutic agents for their ability to ameliorate these motor impairments. caymanchem.comresearchgate.net

In the MPTP mouse model of Parkinson's disease, this compound has been shown to reduce motor deficits. caymanchem.com Studies have utilized tests such as the pole test and rotarod test to assess motor performance in these models. This compound treatment has been reported to improve motor performance in the rotarod test and reduce descent time and time to turn in a pole test, indicating a reversal of motor deficits. caymanchem.com

Astrocytes play complex roles in the central nervous system, and their dysfunction and reactive astrogliosis are increasingly recognized as contributors to the progression of Parkinson's disease. researchgate.netnih.govmdpi.com Reactive astrocytes can release both beneficial and harmful factors, and excessive or prolonged activation can be detrimental to surrounding neurons. nih.govmdpi.com

This compound's mechanism of action is centered on its ability to modulate astrocyte activation and inhibit the synthesis of S100β. ncats.ionih.govnih.gov In MPTP models, this compound treatment has been shown to ameliorate the increase in GFAP and S100β immunoreactive astrocytes in the striatum and substantia nigra, indicating a reduction in reactive astrogliosis. nih.gov This modulation of astrocytic activity is considered a major component of this compound's beneficial effect in protecting dopaminergic neurons. nih.gov Astrocytes also contribute to neuroinflammation by amplifying microglial activation, and this compound's suppression of astrocyte activation may indirectly impact microglial responses. mdpi.comnih.gov

Impact on Motor Deficits in Parkinsonian Models

Amyotrophic Lateral Sclerosis (ALS) Research

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons. Neuroinflammation and glial cell dysfunction are also implicated in ALS pathogenesis. nih.gov this compound has been investigated for its potential therapeutic effects in ALS models, primarily based on its astrocyte-modulating properties and its ability to inhibit S100β synthesis. ncats.ionih.govnih.gov

Preclinical studies have explored the effects of this compound in ALS models, focusing on its ability to block gliosis by inhibiting S100B. nih.gov While some studies have been conducted, detailed preclinical research findings specifically on the impact of this compound on motor neuron survival or functional outcomes in established ALS animal models were not extensively available in the search results. This compound has completed Phase 2 trials for ALS treatment, suggesting preclinical work supported its investigation in clinical settings. drugbank.comdrugbank.com

Evaluation of Neuroprotective Effects in ALS Models

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the loss of motor neurons, leading to muscle weakness and atrophy. wikipedia.orgatlasuniversitesihastanesi.com While the exact cause of ALS is unknown, factors such as elevated glutamate (B1630785) levels, oxidative stress, and immune system disorders are considered to play a role. atlasuniversitesihastanesi.com this compound has been investigated for its potential neuroprotective effects in the context of ALS, partly due to its ability to modulate astrocyte activation and inhibit S100B synthesis. nih.goveurekaselect.com

Influence on Motor Neuron Degeneration

Research in a mouse model of late-onset spinal muscular atrophy (SMA), a neuromuscular disorder also characterized by motor neuron degeneration, has provided insights into this compound's potential influence on motor neurons. This study suggested that a reduction in the glutamate transporter EAAT1 in SMA mice led to elevated glutamate levels in the spinal cord, contributing to motor neuron degeneration. Pre-emptive administration of this compound, as an inhibitor of astrocyte activation, resulted in elevated EAAT1 protein levels compared to vehicle-treated SMA mice. This intervention prevented the increase of glutamate in the spinal cord and the loss of spinal motor neurons. nih.gov This suggests a potential mechanism by which this compound might exert a protective effect on motor neurons by influencing glutamate homeostasis, which is also implicated in ALS pathogenesis. atlasuniversitesihastanesi.comnih.gov

Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis (EAE)

Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system characterized by inflammation, demyelination, and neuronal loss. researchgate.net Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model that mimics many features of MS, including inflammation and demyelination in the CNS. researchgate.netnih.gov Elevated levels of S100B are observed in the context of MS and its preclinical models, contributing to inflammatory processes. nih.govdntb.gov.ua this compound, as an inhibitor of astrocytic S100B synthesis, has been studied in EAE models to assess its effects on disease progression and neuropathological parameters. dntb.gov.uamdpi.comnih.gov

Attenuation of Disease Severity in EAE Models

Studies in chronic EAE mouse models have shown that treatment with this compound can lead to lower disease severity compared to vehicle-treated mice, particularly in the early phase of disease onset. dntb.gov.uamdpi.comnih.govresearchgate.net Evaluation of clinical scores, which are used to monitor the severity of EAE, indicated that this compound treatment resulted in a milder disease course. mdpi.comresearchgate.net

The following table summarizes representative data on the impact of this compound on EAE clinical scores:

GroupAverage Disease Score (Mean ± SEM)Cumulative Disease Score (Mean ± SEM)Statistical Significance (p-value)
Vehicle-Treated EAEData not available in snippetsData not available in snippets< 0.0001 (vs. AA-treated EAE)
This compound-Treated EAEData not available in snippetsData not available in snippets< 0.0001 (vs. Vehicle-treated EAE)

Note: Specific numerical values for average and cumulative disease scores were not consistently available across the provided snippets, but the statistical significance indicating a reduction with this compound treatment was reported. mdpi.comresearchgate.net

Reduction of Astrocytosis, Demyelination, and Immune Infiltrates

In EAE models, this compound treatment has been associated with a significant reduction in neuropathological markers, including astrocytosis, demyelination, and immune infiltrates. dntb.gov.uamdpi.comnih.govresearchgate.net Astrocytosis, characterized by the increase in reactive astrocytes, is a prominent feature of neuroinflammation in MS and EAE. researchgate.netnih.govdntb.gov.ua Demyelination, the damage to the myelin sheath surrounding nerve fibers, is a hallmark of MS pathology. researchgate.netnih.gov Immune cell infiltration into the central nervous system is a key event in the development of EAE. researchgate.net

Semi-quantification analysis of spinal cord tissue in EAE mice treated with this compound showed modulation of astrocytosis, indicated by a reduction in GFAP+ cells. researchgate.net While a trend of reduction in S100B immunostaining was observed, it did not always reach statistical significance in some analyses, despite this compound being known to inhibit S100B synthesis. researchgate.netresearchgate.net this compound treatment also showed a statistically consistent effect in reducing demyelination, as assessed by the sum of MBP-negative areas. researchgate.net Furthermore, a significant reduction in immune infiltrates, such as CD4+ and CD68+ cells, was observed in the spinal cords of this compound-treated EAE mice. researchgate.net

The following table summarizes the reported effects of this compound on neuropathological markers in EAE:

MarkerEffect of this compound TreatmentStatistical Significance (p-value)
Astrocytosis (GFAP+)Reduced0.043
Demyelination (MBP-negative area)Reduced0.051
Immune Infiltrates (CD4+)ReducedData not available in snippets
Immune Infiltrates (CD68+)ReducedData not available in snippets
S100B immunostainingTrend of reduction0.082

Note: Statistical significance values are based on reported t-tests or Mann-Whitney U tests. researchgate.net

Modulation of Proinflammatory Cytokines in EAE

The following table presents data on the modulation of proinflammatory cytokines by this compound in EAE:

CytokineEffect of this compound Treatment (Gene Expression)Statistical Significance (p-value)
IL1βReduced0.0173
IFNγNo significant differenceData not available in snippets

Note: Statistical significance values are based on reported t-tests or Mann-Whitney U tests on gene expression levels. researchgate.net

Intracerebral Hemorrhage (ICH) Research

Intracerebral hemorrhage (ICH) is a severe type of stroke caused by bleeding within the brain tissue, leading to significant neurological deficits and brain damage. nih.govnih.govresearchgate.net Elevated levels of S100B protein are observed following ICH and are associated with increased injury and neurological deficits. nih.govnih.gov Neuroinflammation, involving the activation of astrocytes and microglia and the release of proinflammatory mediators, plays a crucial role in secondary brain injury after ICH. nih.govresearchgate.netahajournals.org

Preclinical studies have investigated the effects of this compound in collagenase-induced ICH rodent models. nih.govnih.govresearchgate.net this compound treatment has been shown to prevent motor dysfunction, which is a major neurological deficit following ICH. nih.govresearchgate.net Furthermore, this compound treatment reduced S100B levels, astrogliosis (reactive astrocyte proliferation), and microglial activation in the damaged striatum. nih.govnih.govresearchgate.net This reduction in glial activation was accompanied by a decrease in the release of proinflammatory cytokines, such as IL-1β and TNF-α, as well as a reduction in reactive oxygen species (ROS) production. nih.govresearchgate.net These findings suggest that this compound may attenuate neuroinflammation and secondary brain damage after ICH by preventing the harmful effects of increased S100B and modulating glial responses. nih.govnih.govresearchgate.net

The following table summarizes the effects of this compound in ICH models:

ParameterEffect of this compound Treatment
Motor dysfunctionPrevented
Striatal S100B levelsReduced
AstrogliosisReduced
Microglial activationReduced
IL-1β levels (striatum)Decreased
TNF-α levels (striatum)Decreased
ROS productionReduced

nih.govresearchgate.net

Reduction of S100B Levels in Central and Peripheral Biofluids A key mechanism of this compound is the inhibition of S100B synthesis, primarily in astrocytes.medchemexpress.comeurekaselect.comStudies have shown that this compound treatment leads to reduced levels of S100B in both central biofluids, such as the striatum and cerebrospinal fluid, and peripheral biofluids, such as serum, following intracerebral hemorrhage in rats.researchgate.netnih.govThis reduction in S100B is considered a significant factor in its neuroprotective effects, as high levels of S100B are associated with worsening injury and neurological deficits.researchgate.netnih.govnih.govthis compound has also been shown to reduce amyloid-beta plaque burden and amyloid-beta peptide levels in transgenic mice overproducing a mutant form of amyloid precursor protein, which was associated with a significant suppression of S100B.asm.org

Table 1: Effect of this compound on S100B Levels Post-ICH in Rats

BiofluidThis compound TreatmentS100B Level
StriatumYesReduced
SerumYesReduced
Cerebrospinal FluidYesReduced
StriatumNoElevated
SerumNoElevated
Cerebrospinal FluidNoElevated

*Note: Data is based on findings in a rat model of intracerebral hemorrhage. researchgate.netnih.gov

Normal Tension Glaucoma and Retinal Ganglion Cell Protection this compound has also been investigated for its potential in treating normal tension glaucoma (NTG), a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs).nih.govreviewofoptometry.comGlutamate excitotoxicity is implicated in RGC death in glaucoma.nih.govreviewofoptometry.com

Attenuation of Retinal Ganglion Cell Death In mouse models of normal tension glaucoma, this compound treatment has demonstrated the ability to attenuate retinal ganglion cell death.nih.govresearchgate.netjci.orgnii.ac.jpThis protective effect on RGCs is crucial for preserving visual function in glaucoma.nih.gov

Table 2: Effect of this compound on Retinal Ganglion Cell Survival in a Mouse Model of NTG

Treatment GroupRetinal Ganglion Cell Count (approximate mean)
Vehicle-treated GLAST+/- mice366 cells researchgate.net
This compound-treated GLAST+/- mice438 cells researchgate.net

*Note: Data represents the approximate mean number of cells in the ganglion cell layer (GCL) in GLAST+/- mice. researchgate.net

Advanced Methodologies in Arundic Acid Research

In Vitro Cellular Models for Investigating Astrocytic and Neuronal Responses

In vitro cellular models provide a controlled environment to dissect the direct effects of arundic acid on specific cell types and to explore underlying molecular mechanisms.

Primary Cell Cultures (e.g., Astrocytes, Neurons, Müller cells)

Primary cell cultures derived directly from nervous tissue are valuable tools for studying the intrinsic properties and responses of specific cell populations to this compound. Astrocytes are a primary target of this compound, as it was originally identified as an inhibitor of S100B synthesis in these cells. researchgate.netnih.govmedchemexpress.com Studies using primary astrocyte cultures allow for the investigation of how this compound modulates astrocytic activation, reduces the synthesis and release of S100B, and affects the expression and function of crucial proteins like glutamate (B1630785) transporters (e.g., EAAT1/GLAST and EAAT2/GLT-1). researchgate.netnih.govmedchemexpress.comniph.go.jpfrontiersin.org While the primary focus of this compound research has been on astrocytes, its indirect effects on neurons can be inferred from studies where astrocytic function is modulated. Primary neuronal cultures can be used to assess neuronal viability and function under conditions where they are exposed to factors released by astrocytes treated with this compound or in co-culture systems. Müller cells, a type of glial cell found in the retina, have also been implicated in the context of this compound's effects on glutamate transport, particularly EAAT1, in models of glaucoma. nih.govniph.go.jp

Human Neuroglioblastoma Cell Lines (e.g., H4 cells)

Immortalized cell lines, such as human neuroglioblastoma H4 cells, offer a convenient and reproducible system for initial screening and mechanistic studies. H4 cells, which exhibit glial-like properties, have been utilized to investigate the effects of this compound on the expression of glutamate transporters. Research using H4 cells has demonstrated that this compound treatment leads to an increase in EAAT1 mRNA levels and activates the EAAT1 promoter. researchgate.netnih.govniph.go.jp These findings suggest that this compound can directly influence the genetic regulation of glutamate transporters in glial cells.

Detailed research findings in H4 cells:

Studies in human neuroglioblastoma H4 cells treated with this compound showed a significant increase in EAAT1 mRNA expression. For instance, treatment with 50 µM and 100 µM this compound significantly increased EAAT1 mRNA levels compared to control cells. nih.govniph.go.jp Furthermore, experiments using a luciferase reporter assay demonstrated that this compound (50 µM) significantly induced EAAT1 promoter activity in H4 cells transfected with the EAAT1 promoter/luciferase reporter construct. researchgate.netniph.go.jp This indicates that this compound enhances EAAT1 expression, at least in part, by activating its gene promoter. nih.govniph.go.jp

The following table summarizes representative data on the effect of this compound on EAAT1 expression and promoter activity in H4 cells:

Treatment (this compound Concentration)EAAT1 mRNA Expression (Fold Change relative to Control)EAAT1 Promoter Activity (Relative Fold Expression)
Control1.01.0
50 µMIncreased (statistically significant) nih.govniph.go.jpSignificantly induced researchgate.netniph.go.jp
100 µMIncreased (statistically significant) nih.govniph.go.jpNot specified in snippets

Note: Specific fold change values for mRNA expression at 50 µM and 100 µM were indicated as statistically significant increases (P<0.01) relative to control in the source, but exact numerical fold changes were not consistently provided across snippets. The promoter activity was significantly induced at 50 µM (P<0.05).

In Vivo Animal Models for Disease Pathophysiology and Therapeutic Efficacy

In vivo animal models are crucial for evaluating the effects of this compound within the complex environment of a living organism, assessing its impact on disease progression, and determining its therapeutic potential.

Rodent Models (e.g., mice, rats) of Neurological Disorders

Rodent models, particularly mice and rats, are widely used in this compound research to mimic various human neurological conditions. These models allow for the investigation of this compound's effects on disease pathophysiology and functional outcomes. This compound has been studied in rodent models of:

Stroke: Models of cerebral ischemia (e.g., transient middle cerebral artery occlusion in rats) and intracerebral hemorrhage (ICH in rats) have shown that this compound can reduce infarct size, ameliorate neurological deficits, and attenuate neuroinflammation, astrogliosis, and microglial activation. niph.go.jpmdpi.comtandfonline.comnih.govresearchgate.netfrontiersin.org These effects are often linked to its ability to inhibit S100B synthesis and reduce extracellular glutamate accumulation. niph.go.jpnih.govresearchgate.net

Alzheimer's Disease (AD): this compound has been investigated in transgenic mouse models of AD (e.g., mice overproducing mutant amyloid precursor protein). Studies have indicated that this compound can reduce amyloid-beta (Aβ) accumulation and amyloid plaque-associated gliosis. mdpi.comnih.gov

Parkinson's Disease (PD): In mouse models of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound has demonstrated protective effects on dopaminergic neurons and prevention of motor abnormalities, attributed to its modulation of astrocytic activation and S100B synthesis inhibition. frontiersin.orgeurekaselect.commdpi.commdpi.comnih.goveuropeanreview.org

Multiple Sclerosis (MS): The experimental autoimmune encephalomyelitis (EAE) model in mice, a common model for MS, has been used to evaluate this compound. Treatment with this compound in chronic EAE mice has shown reduced disease severity, astrocytosis, demyelination, and inflammation. mdpi.comdntb.gov.uaresearchgate.net

Glaucoma: this compound has been studied in mouse models of normal tension glaucoma, where it was found to prevent retinal ganglion cell death, potentially by increasing the expression of the glutamate transporter GLAST (EAAT1) in the retina. nih.govniph.go.jp

These in vivo studies in rodents provide crucial evidence for the potential therapeutic efficacy of this compound in complex neurological disorders by demonstrating effects on key pathological hallmarks and functional outcomes.

Stereotactic Surgery and Intracerebroventricular Administration Techniques

To deliver this compound directly to the central nervous system and bypass the blood-brain barrier, stereotactic surgery combined with intracerebroventricular (ICV) administration is a commonly employed technique in rodent models. This method involves precisely injecting the compound into the cerebral ventricles, allowing for distribution throughout the cerebrospinal fluid and subsequent diffusion into brain tissue. For example, in studies using rat models of intracerebral hemorrhage, this compound has been administered via ICV injection following stereotactic placement of a cannula into the lateral ventricle. nih.govresearchgate.net This approach ensures that the compound reaches the target area within the brain at sufficient concentrations to exert its effects, which is particularly important for compounds that may have limited systemic bioavailability or difficulty crossing the blood-brain barrier. The use of stereotactic surgery allows for precise targeting of brain regions for inducing lesions (e.g., collagenase injection in the striatum for ICH models) and for administering therapeutic agents like this compound. nih.gov

Behavioral and Neurological Function Assessment Paradigms

Studies investigating this compound have utilized various behavioral tests. For instance, in a rat model of intracerebral hemorrhage (ICH), neurological deficits were assessed using the Ladder rung walking and Grip strength tests. nih.gov this compound treatment was found to prevent motor dysfunction, indicated by a better performance in the ladder rung walking test with fewer errors compared to the ICH group. nih.gov

In a mouse model of Parkinson's disease induced by MPTP, behavioral testing included the pole test and catalepsy test to evaluate motor deficits. nih.gov MPTP-injected mice showed motor deficits in these tests, while this compound treatment prevented the appearance of these abnormalities. nih.gov Another study in SMA mice showed that this compound preserved motor functions during behavioral experiments. researchgate.net

Other behavioral tests used in neurological function assessment paradigms include the open field, Y-maze, and novel object recognition tests, which can assess locomotor activity, spatial working memory, and recognition memory, respectively. researchgate.net These tests collectively help to build a comprehensive picture of this compound's impact on neurological function in different disease contexts.

Molecular and Biochemical Techniques for Target Elucidation

Molecular and biochemical techniques are indispensable for unraveling the precise mechanisms by which this compound exerts its effects at the cellular and molecular levels. These methods allow researchers to identify and quantify changes in gene and protein expression, measure levels of signaling molecules and biomarkers, and analyze specific cell populations.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Gene expression analysis techniques, such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq), are used to measure the levels of specific messenger RNA (mRNA) molecules, providing insights into which genes are being actively transcribed in response to this compound. qPCR is a targeted approach to quantify the expression of specific genes, while RNA-seq provides a comprehensive view of the entire transcriptome. lubio.ch

Research on this compound has employed qPCR to assess changes in gene expression. For example, studies have examined the effect of this compound on the mRNA levels of S100B, NGF-β, inducible nitric oxide synthase (iNOS), and cyclooxygenase 2 (COX-2). nih.gov this compound has been shown to significantly decrease the mRNA expression of these markers in certain contexts. nih.gov Another study utilized qPCR to demonstrate that this compound increased endogenous GLAST (EAAT1) mRNA expression in Müller cells. niph.go.jp

While the provided search results mention RNA-seq as a method for gene expression analysis in general research lubio.chmdpi.complos.org, its specific application in published this compound research was not detailed in the provided snippets. However, RNA-seq could theoretically be used to identify novel genes or pathways affected by this compound treatment in an unbiased manner.

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

Protein expression analysis techniques, such as Western blot and immunofluorescence, are used to detect and quantify the levels of specific proteins in biological samples. Western blot provides quantitative data on protein abundance, while immunofluorescence allows for the visualization and localization of proteins within cells and tissues.

Western blot analysis has been widely used in this compound research to determine protein expression levels. Studies have used Western blot to assess the levels of proteins such as GLT-1 (EAAT2) and EAAT1 researchgate.net, S100B nih.govmdpi.comcaymanchem.comnih.gov, glial fibrillary acidic protein (GFAP) nih.govcaymanchem.comnih.gov, tyrosine hydroxylase (TH) nih.govnih.gov, and Na+/K+-ATPase nih.gov. For instance, Western blot analysis showed that this compound treatment resulted in elevated EAAT1 protein levels in SMA mice. researchgate.net In MPTP-treated mice, Western blots showed a loss of TH protein levels, which was ameliorated by this compound treatment. nih.gov this compound has also been shown to reduce increased GFAP and S100B protein levels in various injury models, indicative of reduced astrogliosis. nih.govcaymanchem.comnih.gov

Immunofluorescence is used to visualize the localization and expression of proteins in tissue sections or cell cultures. This technique has been applied to assess markers of astrogliosis (GFAP) and microglial activation in the context of this compound treatment. nih.gov Immunofluorescence analysis revealed that this compound treatment reduced astrogliosis and microglial activation in the damaged striatum of rats with ICH. nih.gov It has also been used to examine S100B and GFAP expression in cerebral lesions. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokines and Biomarkers

Enzyme-Linked Immunosorbent Assays (ELISA) are quantitative assays used to measure the concentration of specific proteins, such as cytokines and other biomarkers, in biological fluids or tissue homogenates. ELISA is a sensitive method for detecting and quantifying low-abundance proteins involved in inflammation and other biological processes.

ELISA has been utilized to measure levels of pro-inflammatory cytokines and biomarkers in studies involving this compound. For example, ELISA was used to measure striatal levels of interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α) in a rat model of ICH. nih.gov this compound treatment was shown to decrease the release of these pro-inflammatory cytokines. nih.gov ELISA has also been used to quantify S100B levels in brain homogenates, confirming that this compound can reduce S100B levels. mdpi.com

Research indicates that S100B levels in biological fluids are considered a reliable biomarker of neural distress and are related to the progress of certain neurological diseases. mdpi.commdpi.com Measuring these levels via ELISA helps researchers evaluate the impact of this compound on neuroinflammatory processes and disease severity.

Flow Cytometry for Cell Population Analysis

Flow cytometry is a powerful technique that allows for the rapid, multiparametric analysis of single cells in suspension. nih.govkosheeka.comnih.gov This method can be used to identify and quantify different cell populations within a heterogeneous sample based on their physical characteristics and the expression of specific cell surface or intracellular markers using fluorescently conjugated antibodies. nih.govkosheeka.comnih.gov

While the provided search results describe the general principles and applications of flow cytometry, such as analyzing mixed cell populations, immunophenotyping, and detecting rare cell populations nih.govkosheeka.comnih.govsygnaturediscovery.comthermofisher.com, specific examples of its direct application in published this compound research were not detailed in the provided snippets. However, flow cytometry could be a valuable tool in this compound studies to analyze changes in the proportion or activation state of specific cell types, such as astrocytes, microglia, or infiltrating immune cells, in response to treatment.

Oxidative Stress Markers (e.g., DCF oxidation)

Oxidative stress plays a significant role in the pathogenesis of many neurological disorders. nih.gov Assaying oxidative stress markers helps researchers evaluate the ability of this compound to mitigate oxidative damage. Techniques like the DCF oxidation assay are used to measure the production of reactive oxygen species (ROS). nih.govnih.govresearchgate.netresearchgate.net

The dichlorofluorescein (DCF) oxidation assay is a common method for analyzing ROS production. nih.govnih.gov In this assay, the non-fluorescent probe 2′,7′-dichlorofluorescein diacetate (H₂DCF-DA) enters cells and is cleaved by esterases to form H₂DCF, which is then oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF). nih.govnih.gov The fluorescence intensity is proportional to the level of ROS. nih.gov

Studies have used DCF oxidation to assess oxidative stress in the context of this compound treatment. In the ICH rat model, the analysis of DCF oxidation revealed an increase in ROS production in the damaged striatal tissue. nih.gov While the initial increase was not significantly different between the ICH and ICH + this compound groups at 24 hours, the study suggests that this compound treatment contributed to decreasing oxidative stress in treated rats. nih.gov

Other oxidative stress markers that can be measured include lipid peroxidation products like malondialdehyde (MDA), protein oxidation markers, and antioxidant enzyme activity. abcam.com While not specifically detailed in the provided snippets regarding this compound, these markers are commonly used in oxidative stress research and could be applied to further investigate this compound's antioxidant properties.

Translational Research and Clinical Development of Arundic Acid

Phase II Clinical Trials for Acute Ischemic Stroke and Other Neurodegenerative Diseases

Arundic acid has advanced to Phase II clinical trials for several neurological conditions, including acute ischemic stroke, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Parkinson's disease. eurekaselect.comingentaconnect.comresearchgate.netdrugbank.com These trials aim to evaluate the efficacy and gather further information on the compound's profile in human patients.

Clinical Efficacy and Safety Outcomes

Clinical trials for this compound in acute ischemic stroke have been conducted. A multicenter, dose-escalating, randomized, double-blind Phase I trial evaluated this compound in acute ischemic stroke patients within 24 hours of onset. nih.govstanfordhealthcare.org Exploratory efficacy analysis in this Phase I study showed a trend toward improvement in the change from baseline National Institutes of Health Stroke Scale (NIHSS) in the 8 mg/kg/h this compound group at various time points compared to placebo. nih.govstanfordhealthcare.org Specifically, a favorable trend in the reduction of NIHSS was observed on Days 3, 7, 10, and 40 in the 8 mg/kg/h group. nih.govstanfordhealthcare.org While this was a Phase I trial primarily focused on safety and tolerability, these exploratory efficacy findings suggested a potential benefit that warranted further investigation in future trials. nih.govstanfordhealthcare.org

Despite promising preclinical results and some positive trends in early-phase trials, clinical trials for this compound in stroke have faced challenges. Some reports indicate that clinical trials for ischemic stroke were unsuccessful, with one Phase II trial showing no significant benefit compared to placebo. smolecule.com

For other neurodegenerative diseases, Phase II clinical trials for Alzheimer's disease, ALS, and Parkinson's disease have been completed. eurekaselect.comingentaconnect.comresearchgate.netdrugbank.com While the completion of these trials is noted, detailed efficacy outcomes from these specific Phase II studies were not extensively available in the search results.

Biomarker Analysis in Clinical Settings

Biomarker analysis plays a crucial role in clinical trials to assess target engagement, disease progression, and potential treatment response. amazon.comhenlius.comresearchgate.net In the context of this compound, which modulates S100B synthesis, this protein is a relevant biomarker. mdpi.comnih.gov S100B levels in biological fluids are considered a reliable marker in a series of neural disorders, including acute brain injury, Alzheimer's disease, Parkinson's disease, and ALS. nih.gov

Studies have investigated the relationship between this compound treatment and S100B levels in clinical settings. Treatment with this compound has been associated with lower serum levels of S100β following acute ischemic stroke. portico.org The correlation between S100β and NIHSS scores in stroke patients suggests that S100B is a clinically relevant marker of neurological deficit. portico.org This indicates that this compound's effect on S100B synthesis observed in preclinical studies may translate to a reduction in this biomarker in human patients, potentially correlating with clinical outcomes.

In addition to S100B, this compound's influence on glutamate (B1630785) transporters like EAAT1 also presents opportunities for biomarker analysis. medchemexpress.comnih.gov While specific clinical trial data on EAAT1 modulation by this compound in humans were not detailed in the search results, the mechanism suggests that assessing glutamate transporter activity or expression in relevant biological samples could serve as a pharmacodynamic biomarker in future studies.

Challenges and Opportunities in Clinical Translation

The translation of promising preclinical findings for neuroprotective agents like this compound into successful clinical treatments for stroke and neurodegenerative diseases has historically faced significant challenges. portico.orgmdpi.comnih.gov Many compounds effective in animal models have failed in clinical settings. portico.orgmdpi.com Potential reasons for this include limitations of experimental models that may not fully replicate the complexity of human diseases, unoptimized therapeutic windows, and challenges in selecting appropriate patient populations for clinical trials. portico.orgmdpi.com

For this compound, while early-phase trials in stroke showed some positive trends in exploratory efficacy endpoints, subsequent Phase II trials reportedly did not demonstrate significant benefit. nih.govstanfordhealthcare.orgsmolecule.com This highlights the challenge of translating the observed effects on biomarkers and preclinical models into clinically meaningful improvements in larger patient cohorts.

Opportunities in the clinical translation of this compound lie in a deeper understanding of its mechanism of action and identifying patient populations most likely to respond. Its modulation of astrocyte activity and S100B synthesis, as well as its potential effects on glutamate transporters, provide specific targets for investigation. medchemexpress.comontosight.aieurekaselect.comcaymanchem.comnih.gov Further research into the specific pathological processes where these mechanisms are most relevant could help refine patient selection.

The role of astrocytes in various neurodegenerative disorders is increasingly recognized, presenting an opportunity for astrocyte-modulating agents like this compound. ontosight.aimdpi.comdntb.gov.ua Understanding the multifaceted functions of astrocytes in different disease stages and patient subgroups could help tailor therapeutic strategies. mdpi.comdntb.gov.ua

Future Clinical Trial Designs and Patient Stratification

Future clinical trial designs for this compound and similar neuroprotective agents could benefit from incorporating strategies aimed at addressing the challenges encountered in previous studies. Innovative trial designs, such as adaptive designs and master protocols, are being explored in neurological research to increase efficiency and flexibility. efpia.eu

Patient stratification is a critical aspect of modern clinical trials, particularly in heterogeneous conditions like stroke and neurodegenerative diseases. omixon.comworldbigroup.comheraldopenaccess.us Stratifying patients into subgroups based on relevant characteristics can help ensure that treatments are evaluated in populations most likely to benefit, leading to more reliable and significant outcomes. omixon.comworldbigroup.com For this compound, potential stratification factors could include:

Biomarker Levels: Stratifying patients based on baseline levels of S100B or other relevant biomarkers related to astrocyte activation, neuroinflammation, or glutamate excitotoxicity. henlius.comportico.orgheraldopenaccess.usresearchgate.net This could help identify individuals with a specific biological profile that might be more responsive to this compound's mechanism of action.

Disease Subtype and Severity: Focusing trials on specific subtypes or stages of stroke or neurodegenerative diseases where astrocyte dysfunction and elevated S100B are known to play a more prominent role.

Genetic Factors: Exploring potential genetic variations that might influence astrocyte function, S100B production, glutamate transport, or response to this compound. heraldopenaccess.us

Neuroimaging Markers: Using advanced neuroimaging techniques to identify patients with specific patterns of astrocyte activation, inflammation, or structural damage that might predict treatment response. heraldopenaccess.us

By implementing rigorous patient stratification strategies, future clinical trials for this compound could aim to reduce heterogeneity within study populations and enhance the ability to detect a treatment effect if one exists in a specific subgroup. omixon.comworldbigroup.comheraldopenaccess.us This targeted approach, combined with adaptive trial designs that allow for adjustments based on accumulating data, could improve the likelihood of successful clinical translation. efpia.eu

Synthesis and Derivatization Studies of Arundic Acid

Historical and Contemporary Synthetic Pathways for Arundic Acid

The synthesis of this compound, particularly the biologically active (R)-enantiomer, has been a focal point of research due to its therapeutic potential. Over time, various synthetic strategies have been developed to achieve efficient and stereoselective access to this compound.

Initial synthetic efforts likely employed conventional organic synthesis techniques for the preparation of branched fatty acids. However, the emphasis has shifted towards developing efficient and scalable methods, particularly for obtaining the enantiopure (R)-form.

Contemporary synthetic pathways frequently incorporate asymmetric synthesis techniques to precisely control the stereochemistry at the chiral center (C-2). One such approach involves the use of chiral auxiliaries. For instance, an efficient asymmetric synthesis of both (R)- and (S)-arundic acid was accomplished through a stereoselective alkylation reaction utilizing non-cross-linked polystyrene (NCPS) supported (4R)- and (4S)-2-phenylimino-2-oxazolidine as chiral auxiliaries researchgate.net. This methodology demonstrated good yields and high enantiomeric purity for both enantiomers researchgate.net. Another practical method for the large-scale synthesis of (R)-2-propyloctanoic acid employed Oppolzer's camphorsultam as a chiral auxiliary, incorporating a specific technique for the removal of the chiral source researchgate.netresearchgate.net.

Other modern methods include catalytic enantioselective approaches. A highly enantioselective synthesis of (R)- and (S)-arundic acids has been achieved through a sequence involving zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA), lipase-catalyzed acetylation, and palladium- or copper-catalyzed cross-coupling nih.govnih.gov. This method allows for the preparation of both enantiomers with high enantiomeric excess (≥99% ee) nih.govnih.gov. Furthermore, a catalytic stereodivergent α-allylation protocol utilizing nickel and iridium catalysts has been successfully applied to the enantioselective synthesis of (R)-arundic acid snnu.edu.cnnih.govresearchgate.net. Diastereoselective approaches, such as the orthoester Johnson-Claisen rearrangement of a tartrate-based allyl alcohol, have also been explored for the synthesis of both this compound enantiomers researchgate.netresearchgate.net. A straightforward strategy for the synthesis of enantiopure (R)-arundic acid has also been reported, involving the crotylation of (R)-2,3-cyclohexylideneglyceraldehyde ingentaconnect.com.

Exploration of this compound Analogues and Derivatives

The investigation into this compound analogues and derivatives is motivated by the potential to improve efficacy, enhance pharmacokinetic properties, or develop novel modulators targeting astrocyte function. While detailed research findings on a broad spectrum of analogues and their synthesis are not extensively provided in the search results, the development of this compound itself can be viewed as an outcome of exploring derivatives of simpler compounds like valproic acid nih.gov. This compound is described as a new derivative of valproic acid with inhibitory effects on the synthesis and release of S100B in astrocytes nih.gov.

The synthetic methodologies developed for this compound, particularly versatile catalytic approaches, hold potential for adaptation in the synthesis of various analogues researchgate.net. The ZACA-based method, for instance, is described as widely applicable for the synthesis of various chiral 2-alkyl-1-alkanols, which could serve as intermediates for this compound analogues nih.gov.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in identifying the structural features of this compound that are crucial for its biological activity, particularly its astrocyte-modulating effects. While the provided results mention SAR in the context of other compound classes researchgate.netresearchgate.net, specific detailed SAR studies focused exclusively on a comprehensive series of this compound analogues are not prominently featured.

However, the observation that the (R)-enantiomer is the biologically active form underscores the significance of stereochemistry for its efficacy researchgate.netresearchgate.net. This inherent stereoselectivity is a key aspect of this compound's SAR. The core structure of 2-propyloctanoic acid, a branched fatty acid, is fundamental to its identity and likely its interaction with biological targets. Comprehensive SAR studies would typically involve systematic modifications to the alkyl chain lengths, branching patterns, and the carboxylic acid functional group to understand their impact on the inhibition of S-100β synthesis and other relevant biological activities.

Development of Novel Astrocyte Modulators

This compound is categorized as an astrocyte-modulating agent due to its capacity to inhibit S-100β synthesis and influence other astrocytic functions, such as increasing the expression and function of the glutamate (B1630785) transporter EAAT1 smolecule.commedchemexpress.comniph.go.jp. The development of novel astrocyte modulators represents a significant area of research for neurological disorders, with this compound serving as a lead compound eurekaselect.comcaymanchem.commedchemexpress.com.

Research indicates that this compound's modulation of astrocytes contributes to its neuroprotective effects in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease caymanchem.comrndsystems.com. It has been shown to reduce markers associated with astrocyte activation, such as GFAP and S100β levels smolecule.comcaymanchem.com. The development of novel modulators would likely involve synthesizing analogues with improved potency, enhanced selectivity for specific astrocytic pathways, or better pharmacokinetic profiles, guided by insights gained from SAR studies. The ability of this compound to increase EAAT1 expression by activating signaling pathways including Akt, ERK, and NF-κB suggests potential avenues for designing new compounds that selectively target these pathways in astrocytes medchemexpress.com.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound, particularly the production of the biologically active (R)-enantiomer in high purity, is a critical aspect of its development as a potential therapeutic agent. Several methodologies have been established to achieve this stereocontrol.

Catalytic asymmetric methods provide alternative routes to stereoselective synthesis. The ZACA-lipase-catalyzed acetylation-cross-coupling sequence offers a highly enantioselective pathway to both (R)- and (S)-arundic acids, achieving ≥99% ee nih.govnih.gov. This method originates from readily available starting materials such as allyl alcohol nih.govnih.gov. Stereodivergent catalytic allylic alkylation has also demonstrated effectiveness for the enantioselective synthesis of (R)-arundic acid snnu.edu.cnnih.govresearchgate.net.

Diastereoselective approaches, such as the Johnson-Claisen rearrangement of chiral intermediates derived from tartrate, have also been employed to access both enantiomers researchgate.netresearchgate.netresearchgate.net. These methods often necessitate the separation of diastereomers at an intermediate stage researchgate.net.

The development of these stereoselective synthetic routes is crucial for providing access to enantiomerically pure this compound for ongoing research and potential therapeutic applications.

Table 1: Selected Synthetic Approaches to this compound Enantiomers

Synthetic MethodEnantiomers SynthesizedEnantiomeric Excess (ee)Key FeaturesSource
Stereoselective alkylation using NCPS-supported chiral oxazolidines(R) and (S)~99%Recoverable chiral auxiliaries, efficient. researchgate.net
Large-scale synthesis using Oppolzer's camphorsultam as chiral auxiliary(R)HighPractical for large scale, specific chiral auxiliary removal method. researchgate.netresearchgate.net
ZACA-lipase-catalyzed acetylation-cross-coupling(R) and (S)≥99%Highly enantioselective, uses readily available starting materials. nih.govnih.gov
Catalytic stereodivergent α-allylation (Nickel and Iridium catalysts)(R)HighStereodivergent, applicable to acylimidazoles. snnu.edu.cnnih.gov
Diastereoselective orthoester Johnson-Claisen rearrangement (Tartrate-based)(R) and (S)Not specifiedDiastereoselective, involves separation of diastereomers. researchgate.netresearchgate.netresearchgate.net
Crotylation of (R)-2,3-Cyclohexylideneglyceraldehyde(R)Absolute optical puritySimple strategy. ingentaconnect.com
Stereoselective decarboxylative alkylation of Titanium(IV) enolates(R)EnantioselectiveUtilizes radical reactivity. ub.edufigshare.com

Arundic Acid in the Context of Broader Neuropharmacology

Comparison with Other Neuroprotective Agents

Neuroprotective agents employ diverse mechanisms to preserve neuronal viability. Many target pathways such as oxidative stress, inflammation, excitotoxicity, and apoptosis nih.govexplorationpub.comnih.govoamjms.eu.

Unlike some neuroprotective agents that directly target neurons or specific receptors, arundic acid's primary focus is on modulating the activity of astrocytes smolecule.comnih.govontosight.aincats.io. Astrocytes play crucial roles in maintaining neuronal health, providing metabolic support, regulating the extracellular environment, and participating in the inflammatory response smolecule.comontosight.aigliapharm.com. By inhibiting the synthesis and release of S100B from activated astrocytes, this compound aims to mitigate the detrimental effects of neuroinflammation and altered glial function on neurons smolecule.comnih.govontosight.airesearchgate.net.

Another point of comparison lies in the modulation of glutamate (B1630785) homeostasis. Excitotoxicity, driven by excessive extracellular glutamate, is a significant contributor to neuronal damage in various neurological conditions niph.go.jpexplorationpub.com. Some neuroprotective strategies involve blocking glutamate receptors (e.g., NMDA receptor antagonists) or enhancing glutamate reuptake explorationpub.com. This compound has been shown to increase the expression and activity of glutamate transporters, particularly EAAT1/GLAST, in glial cells, thereby facilitating the clearance of excess extracellular glutamate smolecule.comniph.go.jp. This mechanism differs from direct receptor blockade and highlights a glial-centric approach to managing excitotoxicity.

Other neuroprotective agents might focus on antioxidant properties (e.g., free radical scavengers), inhibiting apoptotic pathways (e.g., caspase inhibitors), or modulating ion channels nih.govexplorationpub.comnih.govoamjms.eu. This compound's mechanism, while potentially having downstream effects on oxidative stress and apoptosis through the modulation of inflammation and excitotoxicity, is distinct in its direct targeting of astrocytic S100B synthesis and glutamate transporter expression smolecule.comresearchgate.netniph.go.jpnih.gov.

The table below provides a simplified comparison of this compound's mechanism with general mechanisms of other neuroprotective agents.

Neuroprotective Agent Mechanism CategoryExamples (General)Primary Target(s)This compound's Relation
Modulating Glial ActivityThis compound, Minocycline (modulates microglia)Astrocytes, MicrogliaPrimary mechanism
Anti-excitotoxicityNMDA receptor antagonists, Glutamate uptake enhancersGlutamate receptors, Glial transportersEnhances glial glutamate uptake smolecule.comniph.go.jp
Anti-inflammatoryCOX-2 inhibitors, Cytokine modulatorsImmune cells, Glial cellsInhibits S100B, reducing neuroinflammation smolecule.comnih.govontosight.airesearchgate.net
Anti-oxidantFree radical scavengersReactive oxygen speciesPotential indirect effect nih.gov
Anti-apoptoticCaspase inhibitorsApoptotic pathwaysPotential indirect effect nih.gov

Note: This table provides a general comparison. Specific agents within each category may have multiple mechanisms.

While preclinical studies on this compound have shown promise in various models of neurological injury and disease, translating these findings to clinical efficacy has been challenging, a common issue in neuroprotection research smolecule.comexplorationpub.com. For instance, while animal models of ischemic stroke showed beneficial effects, clinical trials for this indication were unsuccessful smolecule.com. This underscores the complexity of neurodegenerative processes in humans and the need for further research to fully understand the therapeutic potential of glial-targeted approaches like that of this compound.

Potential for Combination Therapies in Complex Neurological Disorders

Complex neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ALS, are characterized by multiple interacting pathological processes, including protein aggregation, oxidative stress, excitotoxicity, and neuroinflammation nih.govmdpi.commdpi.com. Given the multifaceted nature of these diseases, combination therapies targeting different pathological pathways simultaneously are gaining interest.

This compound's mechanism of action, primarily focused on modulating astrocyte function and reducing S100B-mediated neuroinflammation and excitotoxicity, suggests its potential as a component in combination therapies smolecule.comnih.govontosight.airesearchgate.netniph.go.jp. By addressing glial-mediated aspects of neurodegeneration, this compound could potentially complement agents that target other pathways, such as protein aggregation or direct neuronal protection.

For example, in Alzheimer's disease, characterized by amyloid plaque formation, tau pathology, and significant neuroinflammation, a combination of this compound with agents that reduce amyloid burden or inhibit tau aggregation could offer a more comprehensive therapeutic approach eurekaselect.commdpi.com. Preclinical studies have shown that this compound can ameliorate cerebral amyloidosis and gliosis in Alzheimer's transgenic mice niph.go.jpnih.gov. Combining this effect with strategies that directly address the protein pathology might yield enhanced outcomes.

Similarly, in Parkinson's disease, which involves the degeneration of dopaminergic neurons and alpha-synuclein (B15492655) aggregation, this compound's neuroprotective effects observed in MPTP-induced Parkinsonism models in mice, potentially through reducing oxidative stress and modulating astrocytes, could be synergistic with therapies aimed at restoring dopamine (B1211576) levels or clearing alpha-synuclein aggregates nih.goveurekaselect.comnih.gov.

The rationale for using this compound in combination therapies stems from the idea that targeting multiple contributing factors in complex neurological disorders may be more effective than targeting a single pathway. This compound's ability to modulate glial activation and glutamate homeostasis provides a unique angle that could be beneficial when combined with agents acting through different mechanisms. However, rigorous preclinical and clinical studies are needed to evaluate the efficacy and safety of such combinations.

Emerging Concepts in Glial-Targeted Therapeutics

Traditionally, neuropharmacological research has heavily focused on neurons as the primary targets for therapeutic intervention. However, there is a growing recognition of the critical roles that glial cells, including astrocytes, microglia, and oligodendrocytes, play in both maintaining brain health and contributing to the pathogenesis of neurological disorders gliapharm.commdpi.commdpi.comumcutrecht.nl. This has led to the emergence of glial-targeted therapeutics as a promising new frontier in neuropharmacology mdpi.comumcutrecht.nlneuronatherapeutics.com.

This compound is an early example of a therapeutic agent developed with a primary focus on modulating glial function, specifically astrocytes smolecule.comnih.govontosight.aincats.io. Its mechanism of inhibiting astrocytic S100B synthesis and enhancing glutamate transporter expression aligns with the concept of targeting glia to restore central nervous system (CNS) homeostasis and protect neurons smolecule.comnih.govontosight.airesearchgate.netniph.go.jp.

Emerging concepts in glial-targeted therapeutics include:

Modulating Glial Activation States: Glial cells, particularly astrocytes and microglia, can adopt different activation states (e.g., reactive gliosis) that can be either protective or detrimental depending on the context and the specific disease mdpi.commdpi.comumcutrecht.nl. Therapeutic strategies are being developed to skew glial activation towards beneficial phenotypes and away from harmful ones mdpi.comumcutrecht.nl. This compound's inhibition of S100B synthesis is one way to modulate astrocyte reactivity smolecule.comnih.govontosight.airesearchgate.net.

Targeting Glial-Mediated Neuroinflammation: Neuroinflammation, largely driven by activated microglia and astrocytes, is a common feature across many neurological disorders researchgate.netmdpi.commdpi.com. Glial-targeted therapies aim to dampen excessive neuroinflammatory responses without compromising the beneficial roles of glial cells mdpi.com. This compound's effect on S100B contributes to reducing neuroinflammation smolecule.comnih.govontosight.airesearchgate.net.

Enhancing Glial Support Functions: Glial cells provide essential support to neurons, including metabolic support, trophic factor release, and myelin production gliapharm.comneuronatherapeutics.com. Emerging therapies are exploring ways to enhance these supportive functions of glia to promote neuronal survival and function gliapharm.comneuronatherapeutics.com. This compound's ability to improve glutamate uptake by astrocytes can be seen as enhancing a crucial support function for preventing excitotoxic neuronal damage smolecule.comniph.go.jp.

Glial Cell Replacement Therapy: In some conditions, the loss or dysfunction of specific glial populations contributes significantly to the pathology neuronatherapeutics.com. Cell replacement therapies using glial progenitor cells or differentiated glial subtypes are being investigated to restore glial function neuronatherapeutics.com.

This compound's development and investigation have contributed to the understanding of the therapeutic potential of targeting glial cells. While it faced challenges in clinical translation for certain indications, its mechanism of action remains relevant to the evolving field of glial-targeted therapeutics. Future research in this area may involve identifying more specific glial targets, developing agents with improved pharmacokinetic properties, or utilizing combination approaches that leverage the interplay between different glial populations and neurons.

Ethical Considerations and Regulatory Aspects of Arundic Acid Research

Ethical Guidelines for Animal Research in Neuroscience

The use of animals in neuroscience research, including studies involving Arundic acid, is guided by ethical principles aimed at minimizing harm and ensuring humane treatment. A cornerstone of these guidelines is the principle of the "3Rs": Replacement, Reduction, and Refinement ssbfnet.comforskningsetikk.nonih.govapa.organimal-journal.eu. Replacement encourages the use of non-animal alternatives whenever possible. Reduction aims to minimize the number of animals used in a study while still achieving statistically significant results. Refinement focuses on improving experimental conditions and procedures to alleviate pain, suffering, and distress in animals ssbfnet.comforskningsetikk.nonih.govapa.organimal-journal.eu.

Research protocols involving animals must undergo rigorous review and approval by an appropriate ethics committee or institutional review board before commencement ssbfnet.comnih.govapa.organimal-journal.eu. This review process assesses the scientific merit of the research, the justification for using animals, and the adequacy of measures to ensure animal welfare. Details on housing, husbandry, and pain management must be included in research manuscripts ssbfnet.com. Studies involving this compound in animal models have reported obtaining approval from research ethics committees, adhering to guidelines for the care and use of laboratory animals, and making efforts to minimize animal suffering and reduce the number of animals used nih.govfrontiersin.org. Researchers are also expected to be properly trained in handling the specific species involved and to minimize pain, suffering, and discomfort nih.gov. Transparency regarding research findings, including negative results, is encouraged to avoid unnecessary duplication of experiments forskningsetikk.noanimal-journal.eu.

Informed Consent and Patient Safety in Clinical Trials

Clinical trials investigating this compound as a potential neurotherapeutic agent necessitate a robust process of informed consent to protect the rights and ensure the safety of human participants. Informed consent is not merely a signed form but an ongoing dialogue between the researcher and the potential participant exeltis.comappliedclinicaltrialsonline.com. It requires that participants are fully informed about the nature of the study, its objectives, procedures, potential risks and benefits, and available alternatives exeltis.comappliedclinicaltrialsonline.com. Participants must have sufficient time to consider the information, ask questions, and make a voluntary decision to participate without coercion exeltis.comappliedclinicaltrialsonline.com.

Regulatory authorities and ethical committees, such as Institutional Review Boards (IRBs), play a critical role in overseeing the informed consent process in clinical trials exeltis.com. They review study documents to ensure that the information provided to participants is clear, understandable, and comprehensive exeltis.comappliedclinicaltrialsonline.com. Special ethical considerations and adaptations of the informed consent process are required when enrolling vulnerable populations, including minors or individuals with impaired consent capacity due to conditions like dementia or sudden illness europa.eustatisticsauthority.gov.uk. While specific details regarding informed consent in all this compound clinical trials were not extensively detailed in the search results, the general principles of informed consent are fundamental requirements for any clinical research involving human subjects.

Regulatory Pathways for Novel Neurotherapeutic Agents

The path to potential regulatory approval for novel neurotherapeutic agents like this compound involves navigating specific regulatory pathways established by agencies such as the U.S. Food and Drug Administration (FDA). In the United States, common pathways include the 505(b)(1), 505(b)(2), and 505(j) routes vicihealthsciences.compremierconsulting.comresearchgate.net.

The 505(b)(1) pathway is typically used for new chemical entities and requires the submission of full reports of safety and effectiveness investigations conducted by or for the applicant vicihealthsciences.compremierconsulting.com. The 505(j) pathway is for generic drugs, requiring a demonstration of identity in active pharmaceutical ingredient, route of administration, dosage form, strength, labeling, quality, performance characteristics, and intended use compared to an approved reference listed drug vicihealthsciences.compremierconsulting.com.

The 505(b)(2) pathway is a hybrid approach that allows an applicant to rely on some information from studies not conducted by or for them and for which they have not obtained a right of reference, such as published literature or the FDA's findings of safety and effectiveness for a previously approved drug vicihealthsciences.compremierconsulting.comresearchgate.net. This pathway can be utilized for modifications of previously approved drugs, such as changes in dosage form, strength, route of administration, or indication premierconsulting.com.

This compound has been investigated in Phase II clinical trials for conditions such as acute ischemic stroke and other neurodegenerative diseases nih.govdrugbank.com. Progression to Phase II trials indicates that the compound has successfully completed earlier stages of regulatory evaluation, typically including preclinical studies and Phase I clinical trials to assess safety and pharmacokinetics. The specific regulatory pathway pursued for this compound's potential approval would depend on its classification and the nature of the application submitted to regulatory authorities. Regulatory agencies worldwide have processes for evaluating new active substances, and facilitated regulatory pathways may exist for addressing areas of unmet medical need cirsci.org.

Conclusion and Future Perspectives in Arundic Acid Research

Summary of Key Research Findings and Their Implications

Research findings indicate that arundic acid exerts neuroprotective effects in various experimental models of neurological injury and disease. Studies have shown that this compound can protect neurons against different stressors and mitigate harmful astrocyte activities that contribute to neurodegeneration. ontosight.ainih.gov Its ability to inhibit S-100B synthesis in astrocytes has been demonstrated in both in vitro and in vivo settings. eurekaselect.comnih.govmedchemexpress.comresearchgate.netfrontiersin.org

Furthermore, this compound has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways. medchemexpress.comnih.gov This action is significant because EAAT1 plays a crucial role in clearing excess glutamate from the synapse, preventing excitotoxic brain damage, which is implicated in several neurodegenerative disorders. medchemexpress.comnih.gov Upregulation of EAAT1 by this compound at the transcriptional level, mediated by NF-κB, has been observed in human astrocyte cell lines and primary human astrocytes. nih.gov this compound has also been found to attenuate manganese-induced repression of EAAT1 by inhibiting the activation of the transcription factor Ying Yang 1 (YY1). nih.gov

Preclinical studies have explored the potential benefits of this compound in models of stroke, Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). ontosight.aieurekaselect.comresearchgate.netmdpi.comnih.gov In models of cerebral ischemia, this compound has shown promise in delaying the expansion of cerebral infarcts and decreasing extracellular glutamate levels, leading to a reduction in infarct size. medchemexpress.comnih.govnih.gov In a transgenic model of AD, this compound decreased cerebral amyloidosis and glial activation. nih.gov It has also protected dopaminergic neurons against MPTP-induced neurotoxicity in mice, a model for PD. medchemexpress.comnih.gov Additionally, this compound has shown protective effects in a glaucoma mouse model by increasing EAAT1 expression. nih.gov In a chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, this compound treatment resulted in lower disease severity, reduced astrocytosis, demyelination, immune infiltrates, proinflammatory cytokine expression, and enzymatic oxidative reactivity. mdpi.comdntb.gov.ua

Phase II clinical trials for this compound in acute ischemic stroke have been completed, and clinical development in other neurodegenerative diseases, including ALS, AD, and PD, has also been pursued. eurekaselect.comresearchgate.netnih.gov Some clinical trials have suggested potential improvements in cognitive function or a reduction in the severity of neurological symptoms in certain patient populations, although the effectiveness can vary depending on the specific condition and disease stage. ontosight.ai Early results from studies in acute ischemic stroke administering this compound up to 48 hours after onset appeared promising. nih.govwho.int

Unresolved Questions and Promising Avenues for Future Investigation

Despite the promising findings, several questions regarding this compound remain unresolved, highlighting promising avenues for future research. While the inhibition of S-100B synthesis is a known mechanism, the full extent of this compound's influence on astrocyte function and its downstream effects requires further elucidation. ontosight.aifrontiersin.org The molecular basis for some observed changes, such as those in NMR signals in models of astrocyte reactivity, is still unclear. nih.gov

The long-term effects of S-100B depletion on glial differentiation, enteric neuron density, and function also require further investigation, particularly in the context of enteric glial development. frontiersin.org While this compound has shown effects on EAAT1 expression, the potential involvement of multiple pathways converging to mediate its effects on other glutamate transporters like EAAT2 warrants further study. nih.gov

Future research should aim to fully understand the benefits and limitations of this compound across the spectrum of neurodegenerative diseases. ontosight.ai Further and larger clinical trials are needed to confirm the preliminary results observed in smaller studies and to definitively establish its efficacy and optimal use in various neurological conditions. who.int Exploring the potential pathways connecting this compound, S-100B, and immunomodulation could also provide valuable insights. mdpi.com

Understanding the precise mechanisms by which this compound modulates astrocyte activity in different disease contexts and how this modulation translates into clinical benefits is crucial. Investigating potential synergistic effects with other therapeutic agents targeting different pathways involved in neurodegeneration could also be a fruitful area of research.

Potential Impact of this compound on Neurodegenerative Disease Management

This compound's unique mechanism of action, primarily targeting astrocyte function and S-100B synthesis, positions it as a potentially valuable therapeutic approach for neurodegenerative diseases. ontosight.aimdpi.com By modulating astrocyte activity, this compound may help to reduce neuroinflammation and promote a healthier environment for neurons, which is highly relevant in the context of these progressive disorders. ontosight.ai

The ability of this compound to upregulate EAAT1 suggests a potential to mitigate excitotoxicity, a common pathway of neuronal damage in many neurodegenerative conditions. medchemexpress.comnih.gov This could be particularly impactful in diseases where glutamate dysregulation plays a significant role.

If further research and clinical trials confirm the efficacy and safety of this compound, it could offer a new therapeutic option for patients suffering from conditions like AD, PD, ALS, and potentially multiple sclerosis and stroke. ontosight.aieurekaselect.comresearchgate.netmdpi.comnih.gov Its potential to be effective even when administered hours after an ischemic stroke onset, as suggested by early studies, could be particularly beneficial in acute neurological emergencies. researchgate.netnih.gov

The focus on modulating glial cell function represents a shift in therapeutic strategy for neurodegenerative diseases, moving beyond solely targeting neurons. Given the increasing evidence highlighting the critical role of glial cells, particularly astrocytes, in the initiation and progression of these diseases, compounds like this compound that target these cells hold significant promise for transforming neurodegenerative disease management in the future. ontosight.ainih.govuff.brmdpi.com

Q & A

Q. What are the primary mechanisms by which Arundic acid modulates astrocyte activity, and how can these be experimentally validated?

this compound inhibits S100B synthesis, a calcium-binding protein implicated in astrocyte activation. To validate this, researchers can employ in vitro astrocyte cultures treated with this compound and measure S100B levels via ELISA or Western blotting. In vivo models (e.g., ischemic stroke rodents) can further assess downstream effects using immunohistochemistry for GFAP (astrocyte marker) and S100B . Dose-response studies (e.g., 10–100 mg/kg in rodents) are critical to establish efficacy thresholds .

Q. Which experimental models are most appropriate for studying this compound’s neuroprotective effects?

  • Acute models: Middle cerebral artery occlusion (MCAO) in rodents to mimic ischemic stroke, with post-treatment evaluation of infarct volume via MRI or TTC staining.
  • Chronic models: Transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1) to assess long-term S100B suppression and cognitive outcomes (e.g., Morris water maze) .
  • Cellular models: Primary astrocyte cultures exposed to pro-inflammatory cytokines (e.g., IL-1β) to quantify this compound’s anti-inflammatory effects via cytokine arrays .

Q. What biomarkers are routinely used to evaluate this compound’s efficacy in preclinical studies?

Key biomarkers include:

  • S100B : Measured in serum or cerebrospinal fluid (CSF) via immunoassays.
  • GFAP : Immunohistochemical staining to assess astrocyte reactivity in brain tissues.
  • Pro-inflammatory cytokines : IL-6, TNF-α levels in plasma or tissue homogenates.
  • Neuronal survival markers : NeuN or MAP2 staining in lesion-prone brain regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different experimental systems (e.g., increased ENCCs in enteric glia vs. reduced astrocyte activation in the brain)?

Contradictions may arise from tissue-specific S100B roles or differential drug bioavailability. Strategies include:

  • Comparative pharmacokinetics : Measure this compound concentrations in target tissues (e.g., brain vs. gut) using LC-MS/MS.
  • Cell-type-specific knockdown : Use Cre-lox models to delete S100B in astrocytes vs. enteric glia, followed by this compound treatment .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify divergent signaling pathways (e.g., NF-κB in brain vs. Wnt/β-catenin in gut) .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

  • Range-finding experiments : Start with broad doses (e.g., 1–100 mg/kg) in pilot studies to identify the effective window.
  • Temporal analysis : Administer doses at staggered timepoints post-injury (e.g., 0, 3, 6 hours post-MCAO) to determine therapeutic windows.
  • Biomarker saturation : Ensure S100B suppression plateaus at higher doses to avoid off-target effects. Use nonlinear regression models (e.g., log-dose vs. response) for EC50 calculation .

Q. How should researchers address variability in this compound’s efficacy across genetic backgrounds (e.g., SHRSP vs. WKY rats)?

  • Strain-controlled experiments : Compare this compound’s effects in congenic vs. transgenic strains to isolate genetic factors.
  • Pharmacogenomic profiling : Genome-wide association studies (GWAS) to identify SNPs correlated with drug response variability.
  • Cross-species validation : Replicate findings in multiple species (e.g., mice, rats, non-human primates) to confirm conserved mechanisms .

Q. What statistical approaches are optimal for analyzing high-dimensional data from this compound transcriptomic studies?

  • Multiple-testing correction : Apply Benjamini-Hochberg FDR adjustment to RNA-seq data to reduce false positives.
  • Pathway enrichment : Tools like GSEA or DAVID to identify overrepresented pathways (e.g., neuroinflammation, apoptosis).
  • Machine learning : Unsupervised clustering (PCA, t-SNE) to stratify responders vs. non-responders based on gene expression .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized protocols : Adopt ARRIVE guidelines for preclinical studies, detailing anesthesia, dosing, and outcome measures.
  • Blinded analysis : Use independent researchers for data collection vs. interpretation to minimize bias.
  • Data transparency : Publish raw data (e.g., ELISA absorbance values, cell counts) in supplementary materials or repositories like Figshare .

Q. What strategies mitigate confounding factors in longitudinal this compound studies?

  • Cohort stratification : Balance groups by age, sex, and baseline S100B levels.
  • Placebo-controlled design : Use vehicle-treated controls (e.g., DMSO) in all experiments.
  • Covariate adjustment : Include variables like body weight or metabolic rate in ANOVA/ANCOVA models .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Multi-modal integration : Combine transcriptomics, proteomics, and metabolomics datasets using tools like MOFA+.
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify off-target receptors (e.g., RAGE).
  • Validation : CRISPR/Cas9 knockout of candidate targets (e.g., S100B, RAGE) to confirm mechanistic links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arundic Acid
Reactant of Route 2
Reactant of Route 2
Arundic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.